molecular formula C12H18ClNO2 B2996166 4-chloro-N-(1,1-dimethoxy-2-methylpropan-2-yl)aniline CAS No. 306979-56-6

4-chloro-N-(1,1-dimethoxy-2-methylpropan-2-yl)aniline

Cat. No.: B2996166
CAS No.: 306979-56-6
M. Wt: 243.73
InChI Key: YWPAUIHREZARDP-UHFFFAOYSA-N
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Description

4-Chloro-N-(1,1-dimethoxy-2-methylpropan-2-yl)aniline is a substituted aniline derivative characterized by a 4-chlorophenyl group attached to an amine nitrogen, which is further substituted with a branched 1,1-dimethoxy-2-methylpropan-2-yl moiety. This structure introduces steric bulk and electron-donating methoxy groups, influencing its physicochemical properties and reactivity.

The compound’s molecular formula is C₁₃H₁₉ClNO₂, with a molecular weight of 264.75 g/mol. The 1,1-dimethoxy-2-methylpropan-2-yl group likely enhances solubility in polar solvents compared to simpler alkyl-substituted anilines, while the chloro substituent on the aromatic ring directs electrophilic substitution reactions to the para position .

Properties

IUPAC Name

4-chloro-N-(1,1-dimethoxy-2-methylpropan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO2/c1-12(2,11(15-3)16-4)14-10-7-5-9(13)6-8-10/h5-8,11,14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPAUIHREZARDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(OC)OC)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1,1-dimethoxy-2-methylpropan-2-yl)aniline typically involves the reaction of 4-chloroaniline with 1,1-dimethoxy-2-methylpropane under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1,1-dimethoxy-2-methylpropan-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-N-(1,1-dimethoxy-2-methylpropan-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-(1,1-dimethoxy-2-methylpropan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Geometry and Packing

4-Chloro-N-(1-(Pyridin-2-yl)ethyl)aniline
  • Structure : Features a pyridinyl group instead of the dimethoxy moiety.
  • Crystallography : X-ray studies reveal two molecules in the asymmetric unit, forming N–H⋯N hydrogen-bonded dimers. The dihedral angles between aromatic rings are 41.84° and 49.24°, indicating moderate planarity disruption .
4-Chloro-N-[(E)-2,4-Dichlorobenzylidene]Aniline
  • Structure : A Schiff base with a 2,4-dichlorobenzylidene group.
  • Crystallography : The aromatic rings form a dihedral angle of 24.3°, showing greater planarity than branched analogs. Intermolecular C–H⋯Cl interactions dominate packing .
  • Key Difference : The imine group (C=N) enables metal coordination, a feature absent in the target compound .
4-Chloro-N-[Methyl-Di(Propan-2-yloxy)Silyl]Aniline
  • Structure : Contains a silicon-based substituent (silyl group).
  • Properties : Higher molecular weight (287.86 g/mol ) and increased hydrophobicity (LogP = 4.24) compared to the dimethoxy analog. The silyl group may confer thermal stability .
4-Chloro-N-(4-Nitrophenyl)Aniline
  • Synthesis : Prepared via desulfinylative Smiles rearrangement (50% yield).
  • Spectroscopy: ¹³C NMR shows peaks at δ 151.0 (C-NO₂), 139.5 (C-Cl), and 126.4 (aromatic CH) .
  • Contrast : The nitro group strongly withdraws electrons, reducing basicity compared to the methoxy-substituted target compound.
Nitrosoaniline Derivatives (e.g., 3-Chloro-N-(4-Ethoxyphenyl)-2-Nitrosoaniline)
  • Synthesis : Achieved via nitroso coupling (yields: 50–70%).
  • Spectroscopy : HRMS confirms molecular ions with <1 ppm error, ensuring purity .
  • Key Difference: The nitroso group (–NO) enables redox activity, unlike the inert dimethoxy group .

Physicochemical and Functional Properties

Compound Molecular Weight (g/mol) LogP Key Functional Groups Notable Properties
Target Compound 264.75 ~3.0 –OCH₃, –CH(CH₃)₂ High solubility in polar aprotic solvents
4-Chloro-N-(2-Pyridyl)Aniline 218.66 2.8 Pyridinyl N–H⋯N hydrogen bonding; π-π stacking
4-Chloro-N-[1-(1H-Imidazol-1-yl)-2-Propoxyethylidene]Aniline 345.75 2.9 Imidazole, –CF₃ Insecticidal activity; C–H⋯F interactions
4-Chloro-N-(3,4-Dimethoxybenzylidene)Aniline 302.74 3.5 Schiff base, –OCH₃ Metal chelation potential

Research Implications and Gaps

  • Reactivity : The dimethoxy group in the target compound may stabilize carbocation intermediates in substitution reactions, a hypothesis supported by studies on methoxy-substituted aromatics .
  • Crystallography: No X-ray data are available for the target compound. Predictions based on analogs suggest moderate dihedral angles (30–50°) and C–H⋯O hydrogen bonding .
  • Applications: Potential as a precursor in agrochemicals (e.g., fungicides) or ligands in catalysis, analogous to imidazole- and Schiff base-containing derivatives .

Biological Activity

4-Chloro-N-(1,1-dimethoxy-2-methylpropan-2-yl)aniline is a synthetic compound with the molecular formula C12H18ClNO2. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and comparative analysis with related compounds.

  • Molecular Weight : 243.73 g/mol
  • IUPAC Name : this compound
  • CAS Number : 306979-56-6

Synthesis

The synthesis typically involves the reaction of 4-chloroaniline with 1,1-dimethoxy-2-methylpropane under specific conditions, often utilizing catalysts to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It may modulate enzyme activities or receptor functions through specific binding mechanisms. The exact molecular targets remain to be fully elucidated but are believed to include enzymes involved in metabolic pathways and signal transduction.

Anticancer Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance:

  • IC50 Values : Research on related compounds has shown IC50 values ranging from 21.3 µM to 28.3 µM against various cancer cell lines, indicating moderate activity compared to standard chemotherapeutics like doxorubicin .

Table 1 summarizes the anticancer activity of related compounds:

Compound NameIC50 (µM)Target Cell Line
Benzamide derivatives of PABA5.85A549
N-(4-(3-Methoxyphenyl)carbamoyl)phenyl nicotinamide<10MCF-7
This compoundTBDTBD

Anti-Cholinesterase Activity

Another area of investigation is the anti-cholinesterase activity of similar aniline derivatives. Compounds in this class have shown potential as inhibitors of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's disease. The inhibition constants (Ki values) for some analogs range from 13.62 nM to 33.00 nM, suggesting promising therapeutic applications .

Comparative Analysis

When comparing this compound with similar compounds:

Similar Compounds

Compound NameStructure FeaturesNotable Activity
4-ChloroanilineLacks alkyl chainBasic aniline activity
4-Chloro-2,5-dimethoxyanilineSimilar chloro substitutionModerate anticancer activity

The presence of both the chloro group and the dimethoxy-substituted alkyl chain in this compound confers unique properties that may enhance its biological efficacy compared to simpler anilines.

Case Studies and Research Findings

Several case studies have explored the biological implications of this compound:

  • In Vitro Studies : Investigations into its cytotoxic effects against various cancer cell lines have shown that derivatives can significantly inhibit cell proliferation.
  • Molecular Docking Studies : These studies predict binding affinities and interaction modes with target proteins, providing insights into its mechanism of action.

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